6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
Target of Action
Related compounds have been found to inhibit receptor tyrosine kinase c-met , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of receptor tyrosine kinases like c-met can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which regulate cell survival and proliferation .
Result of Action
Inhibition of receptor tyrosine kinases can lead to decreased cell proliferation and survival, potentially leading to anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Attachment of the Diazepane Ring: The diazepane ring is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Nicotinonitrile Incorporation: The final step involves the coupling of the triazolo-pyridazine-diazepane intermediate with nicotinonitrile, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the diazepane and nicotinonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its anticancer properties, particularly as a dual inhibitor of c-Met and Pim-1 kinases.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Uniqueness
6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile is unique due to its dual inhibitory activity against c-Met and Pim-1 kinases, which makes it a promising candidate for anticancer therapy. Its structural features, such as the diazepane ring and nicotinonitrile moiety, contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c17-10-13-2-3-14(18-11-13)22-6-1-7-23(9-8-22)16-5-4-15-20-19-12-24(15)21-16/h2-5,11-12H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCRTUIZFOBDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.